3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid is a complex organic compound with significant potential in pharmaceutical applications. It is categorized under the class of isoquinoline derivatives, which are known for their diverse biological activities. The compound's structure features a benzoic acid moiety linked to a chloro-substituted isoquinoline, which contributes to its unique chemical properties and reactivity.
The compound is synthesized from commercially available starting materials through multi-step synthetic routes. It belongs to the broader category of nitrogen-containing heterocycles, which are often explored for their medicinal properties, particularly in the development of anti-cancer and anti-viral agents .
The synthesis of 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid involves several key steps:
The molecular formula for 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid is C17H13ClN4O2, with a molecular weight of 340.8 g/mol.
These structural details indicate the presence of multiple functional groups, including amino and carboxylic acid groups, which contribute to its reactivity and potential interactions in biological systems.
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of reaction conditions significantly influences the products formed .
The mechanism of action for 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid is primarily related to its interaction with biological targets such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding affinity.
Research indicates that compounds within this class may exhibit anti-cancer properties by inhibiting specific pathways involved in cell proliferation or survival. Detailed studies are necessary to elucidate the precise pathways affected by this compound .
The physical properties of 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid has potential applications in various scientific fields:
Continued research into its pharmacological effects may lead to novel therapeutic agents targeting specific diseases .
The isoquinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating diverse pharmacological activities since the mid-20th century. This fused bicyclic system provides a rigid framework for three-dimensional interactions with biological targets, enabling selective modulation of enzymatic functions. The historical significance of isoquinoline derivatives stems from their natural occurrence in alkaloids and subsequent synthetic modifications to enhance bioactivity. The specific incorporation of halogen atoms at strategic positions, particularly chlorine at the C4 position as seen in 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid, emerged as a critical structural refinement to optimize target binding and physicochemical properties. This chloro-substitution pattern significantly influences electron distribution across the heterocyclic core, enhancing interactions with hydrophobic enzyme pockets while maintaining metabolic stability [2] [8].
Table 1: Evolution of Key Isoquinoline-Based Pharmacophores
Compound | CAS Registry | Molecular Formula | Structural Features |
---|---|---|---|
4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | Phenolic acid, antimicrobial foundation |
4-Chlorobenzoic acid | 74-11-3 | C₇H₅ClO₂ | Chlorinated aromatic carboxylic acid |
UK-356202 | 223671-94-1 | C₁₇H₁₃ClN₄O₂ | Chloro-guanidino isoquinoline-benzoic acid |
The structural evolution from simple benzoic acids like 4-hydroxybenzoic acid (99-96-7) to complex hybrids like UK-356202 exemplifies rational drug design progression. Early studies demonstrated that 4-hydroxybenzoic acid inhibits most gram-positive and some gram-negative bacteria (IC₅₀ = 160 μg/mL), establishing the pharmacological relevance of substituted benzoic acid motifs [3]. This foundational knowledge directly informed the strategic incorporation of benzoic acid moieties into advanced isoquinoline derivatives, creating hybrid molecules with enhanced target specificity and potency against resistant pathogens.
The diaminomethylideneamino group (–C(=NH)NH₂), formally known as a guanidino substituent, serves as a critical pharmacophore in bioactive compound design due to its exceptional hydrogen-bonding capacity and basicity. When incorporated at the C1 position of the isoquinoline core, as in 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid (UK-356202, CAS 223671-94-1), this group creates a multidentate recognition element capable of forming salt bridges and hydrogen bonds with complementary acidic residues on biological targets [2]. The protonatable nature of the guanidine group (pKₐ ~13.5) facilitates strong ionic interactions with phosphate groups of ATP or acidic amino acids within kinase catalytic domains, positioning this compound as a promising kinase inhibitor scaffold.
Table 2: Bioactive Compound Design Features Enabled by Diaminomethylideneamino Substituent
Design Feature | Structural Basis | Biological Consequence |
---|---|---|
Enhanced Binding Affinity | Bidentate H-bond donor capacity | Stronger target engagement (Kᵢ in nM range) |
Improved Solubility | Protonation at physiological pH | Enhanced bioavailability and tissue distribution |
Structural Rigidity | Resonance stabilization within isoquinoline system | Target selectivity through precise orientation |
Electronic Modulation | π-Conjugation with heterocyclic core | Tuning of electron density at key reaction centers |
Molecular hybridization strategies leverage these properties by conjugating the guanidino-isoquinoline moiety with benzoic acid derivatives, creating extended π-systems that enhance DNA intercalation or enzyme inhibition. The C₁₇H₁₃ClN₄O₂ framework exemplifies this approach, where the benzoic acid component provides additional anchoring points through carboxylate interactions with basic residues, while the guanidino group simultaneously engages in hydrogen bonding networks inaccessible to simpler amino or imino substituents [1] [2]. This dual-targeting capability significantly expands the pharmacological profile compared to non-guanidinylated analogs.
Positional isomerism and halogen substitution patterns critically determine the reactivity and bioactivity of isoquinoline derivatives. The strategic placement of a chlorine atom at the C4 position (as opposed to C5 or C6) in 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid creates distinct electronic and steric consequences that modulate both synthetic accessibility and biological interactions. This regiochemistry significantly influences the compound's dipole moment (calculated Δμ = 1.7 D versus C5 isomer), altering its orientation within enzyme binding pockets [3] [8]. The ortho-positioning of chlorine relative to the ring nitrogen creates an electron-deficient domain that enhances electrophilic character at C3, facilitating nucleophilic displacement reactions for further derivatization.
Chlorination substantially modifies both physical properties and bioactivity profiles. Comparative studies of chlorinated benzoic acid isomers demonstrate that chlorine position dramatically influences acidity (pKₐ variations >1 unit) and lipophilicity (ΔlogP > 0.5). For instance, 4-chlorobenzoic acid (CAS 74-11-3) exhibits a 15% lower calculated octanol-water partition coefficient than its 2-chloro isomer due to reduced intramolecular polar interactions [8]. In the isoquinoline series, C4 chlorination specifically enhances antibacterial potency by approximately 4-fold against gram-positive pathogens compared to unsubstituted analogs, as demonstrated in structurally related systems [3]. This bioactivity enhancement stems from optimized membrane penetration combined with target affinity modulation.
Table 3: Comparative Properties of Chlorinated Benzoic Acid Derivatives
Compound | CAS Registry | Molecular Weight | Melting Point (°C) | Bioactivity Notes |
---|---|---|---|---|
4-Hydroxybenzoic acid | 99-96-7 | 138.12 | 213-217 | IC₅₀ = 160 μg/mL against gram-positive bacteria |
4-Chlorobenzoic acid | 74-11-3 | 156.57 | 238-241 | Enhanced membrane penetration vs. hydroxy analog |
3-Chloro-4-(1-methylethoxy)benzoic acid | 213598-07-3 | 214.65 | Not reported | Demonstrates alkoxy-chloro ortho-effect |
The electronic effects of C4 chlorination extend beyond simple Hammett constants (σₚ = 0.23). Density functional theory calculations reveal that chlorine at this position reduces the LUMO energy of the isoquinoline system by approximately 0.8 eV, facilitating charge-transfer interactions with biological nucleophiles. Furthermore, the ortho-disposed chloro and guanidino groups create a geometrically constrained pharmacophore that preorganizes the molecule for optimal binding to ATP sites in kinases. This spatial arrangement is unattainable with meta-chloro substitution, highlighting the critical importance of regiochemistry in molecular recognition events [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7